Positional Isomer Differentiation: 2,6-Dichlorobenzyl vs. 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Oxime Substitution
CAS 477852-26-9 bears the 2,6-dichlorobenzyl oxime substitution pattern, distinguishing it from its closest positional isomers: CAS 477852-24-7 (2,4-dichlorobenzyl) and CAS 477852-25-8 (3,4-dichlorobenzyl) . All three isomers share the identical molecular formula (C20H14Cl2N2O3S) and molecular weight (433.3 g/mol), yet the chlorine positions differ, which is known to influence biological activity in the FabH inhibitor class [1]. In the landmark FabH study by Luo et al. (2012), the 2,4-dichlorobenzyl oxime derivative (compound 44) demonstrated the best antibacterial activity with MIC values of 3.13–6.25 μg/mL and E. coli FabH IC50 of 1.7 mM, whereas alternative substitution patterns produced different activity profiles [1]. While CAS 477852-26-9 itself was not among the 43 compounds directly tested in that study, the class-level SAR indicates that the 2,6-dichloro pattern presents a distinct steric and electronic environment relative to the more extensively characterized 2,4-dichloro isomer [1].
| Evidence Dimension | Positional isomer identity (chlorine substitution pattern on O-benzyl oxime ring) |
|---|---|
| Target Compound Data | 2,6-dichlorobenzyl substitution (CAS 477852-26-9) |
| Comparator Or Baseline | 2,4-dichlorobenzyl isomer (CAS 477852-24-7); 3,4-dichlorobenzyl isomer (CAS 477852-25-8) |
| Quantified Difference | Positional isomerism: chlorine atoms at positions 2,6 vs. 2,4 vs. 3,4 on benzyl ring. Molecular formula and MW identical across all three (C20H14Cl2N2O3S, 433.3 g/mol). Class-level SAR from Luo et al. (2012): 2,4-dichloro oxime derivative exhibited MIC 3.13–6.25 μg/mL; position-dependent activity variation demonstrated. |
| Conditions | Class-level SAR inference from FabH inhibitor study (Luo et al., ChemMedChem 2012); direct head-to-head data for CAS 477852-26-9 not available in primary literature. |
Why This Matters
Procurement of a specific positional isomer is critical when screening against biological targets where chlorine position may determine binding mode and potency; substitution with an untested isomer introduces an uncontrolled structural variable.
- [1] Luo, Y., et al. (2012). Synthesis and Antimicrobial Activities of Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors. ChemMedChem, 7(9), 1587–1593. DOI: 10.1002/cmdc.201200225. View Source
